molecular formula C16H22N2O3S2 B2815164 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396578-47-4

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2815164
CAS No.: 1396578-47-4
M. Wt: 354.48
InChI Key: BHFGFMYPWPBXHW-UHFFFAOYSA-N
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Description

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a 2,4-dimethylthiazole moiety via a methylene bridge. This structure places it within a class of compounds recognized for their diverse bioactivity and significant value in medicinal chemistry and chemical biology research. The benzenesulfonamide group is a well-established pharmacophore known to inhibit various enzymes, most notably carbonic anhydrases, which are involved in critical physiological processes like pH regulation and are therapeutic targets for conditions such as glaucoma and epilepsy . Furthermore, the 2-aminothiazole scaffold is a privileged structure in drug discovery, frequently found in molecules with a broad spectrum of reported biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . This compound's specific research value stems from its potential as a protein-protein interaction (PPI) inhibitor. Structurally similar phenyl sulfonamide compounds have been investigated for their ability to disrupt the Keap1-Nrf2 PPI, a key regulator of cellular defense against oxidative and electrophilic stress . Inhibiting this interaction stabilizes the transcription factor Nrf2, leading to the upregulation of cytoprotective genes and offering a potential therapeutic strategy for neurodegenerative diseases, vascular inflammation, and chronic obstructive airway disease . The distinct substitution pattern on the thiazole ring in this compound may confer a unique binding mode or selectivity profile compared to other aryl sulfonamides, making it a valuable chemical tool for probing the intricacies of the Keap1-Nrf2 pathway and other PPIs. Researchers can also explore its application as a novel enzyme inhibitor. Thiazole-benzenesulphonamide hybrids have demonstrated potent inhibitory activity against human and bacterial carbonic anhydrases, suggesting potential for developing new anti-infective or metabolic disorder agents . Additionally, the structural motif is found in molecules evaluated for urease inhibition, which is relevant for treating infections caused by Helicobacter pylori and managing certain renal conditions . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-4-5-10-21-14-6-8-15(9-7-14)23(19,20)17-11-16-12(2)18-13(3)22-16/h6-9,17H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGFMYPWPBXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 2,4-dimethylthiazole-5-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide under reducing conditions.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonamide group can yield sulfinamides or sulfenamides .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a butoxy group and a thiazole moiety, which contributes to its biological activity. Its molecular formula is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that play crucial roles in its interactions with biological targets.

  • Antimicrobial Properties :
    • Research indicates that compounds similar to 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens. The thiazole ring is known for enhancing the antimicrobial properties of sulfonamide derivatives, making them effective against bacteria and fungi .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The mechanism is believed to involve disruption of cellular signaling pathways critical for tumor growth .
  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are often explored for their ability to inhibit carbonic anhydrase, which has implications in cancer treatment and other metabolic disorders .

Therapeutic Applications

  • Drug Development :
    • The unique structure of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide makes it a candidate for further development as a therapeutic agent. Its potential use as an antibiotic or anticancer drug is currently under investigation, with ongoing studies aimed at optimizing its efficacy and reducing toxicity .
  • Targeted Delivery Systems :
    • Researchers are exploring the use of this compound in targeted drug delivery systems. Its chemical properties allow it to be conjugated with nanoparticles or liposomes, enhancing the delivery of therapeutic agents directly to diseased tissues .

Material Science Applications

  • Polymer Chemistry :
    • This compound can be utilized in the synthesis of novel polymers with specific properties. The incorporation of thiazole groups into polymer matrices can enhance thermal stability and mechanical strength .
  • Sensors and Detection Systems :
    • Due to its chemical reactivity, 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can be employed in the development of sensors for detecting biological molecules or environmental pollutants .

Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureusPotential for development as a new antibiotic
Anticancer ActivityInhibition of proliferation in breast cancer cell linesFuture studies needed for clinical applications
Enzyme InhibitionEffective against carbonic anhydrasePossible use in metabolic disease treatments

Mechanism of Action

The mechanism of action of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s uniqueness lies in its hybrid structure combining a sulfonamide, thiazole, and alkoxy groups. Below is a comparison with structurally related benzenesulfonamide derivatives (Table 1) and their key features:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents on Sulfonamide Nitrogen Aromatic/ Heterocyclic Moieties Key Properties/Applications
4-Butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide 2,4-Dimethylthiazol-5-ylmethyl Thiazole, benzene Potential kinase inhibition, enhanced solubility due to butoxy group
N-Butyl-benzenesulfonamide Butyl Benzene Surfactant or intermediate in organic synthesis
N-Ethyl-2-methyl-benzenesulfonamide Ethyl, 2-methyl-benzene Benzene Antimicrobial activity, lower steric hindrance
N-Phenyl-benzenesulfonamide Phenyl Benzene Polymer additives, thermal stability

Key Observations :

In contrast, N-butyl and N-phenyl derivatives lack heterocyclic components, limiting their interaction with biological targets .

However, this may reduce aqueous solubility relative to N-ethyl or unsubstituted sulfonamides.

Synthetic Complexity : The incorporation of a thiazole ring requires multi-step synthesis, whereas simpler analogues like N-butyl-benzenesulfonamide can be prepared via direct alkylation.

Biological Activity

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

The molecular structure of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide includes a benzenesulfonamide core modified with a butoxy group and a thiazole moiety. Its chemical formula is C₁₄H₁₈N₂O₂S, and it exhibits properties characteristic of sulfonamide derivatives.

Antimicrobial Activity

Research indicates that sulfonamide derivatives demonstrate significant antimicrobial properties. A related study evaluated various benzenesulfonamide compounds for their antimicrobial efficacy against several bacterial strains. The findings are summarized in Table 1 below:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4aPseudomonas aeruginosa6.67 mg/mL
4dEscherichia coli6.72 mg/mL
4hStaphylococcus aureus6.63 mg/mL
4eCandida albicans6.63 mg/mL
4fBacillus subtilis6.63 mg/mL

These results highlight the potential of sulfonamide derivatives as effective antimicrobial agents against various pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamides have been investigated through in vivo models. For instance, compounds similar to 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide were shown to inhibit carrageenan-induced paw edema in rats significantly. The percentage inhibition observed at various time points is presented in Table 2:

Time (h)Percentage Inhibition
194.69%
289.66%
387.83%

This evidence suggests that such compounds could be beneficial in treating inflammatory conditions .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Research comparing the antioxidant capacity of various benzenesulfonamides indicated that some derivatives possess IC50 values comparable to well-known antioxidants like Vitamin C. For example:

CompoundIC50 (mg/mL)
Compound E0.3287
Vitamin C0.2090

These findings underscore the potential role of sulfonamide derivatives in mitigating oxidative stress .

Case Studies

Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives similar to 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide:

  • Study on Antimicrobial Efficacy : A recent investigation synthesized a series of benzenesulfonamides and evaluated their antimicrobial activity against clinical isolates, confirming their effectiveness against resistant strains .
  • Anti-inflammatory Mechanisms : Another research effort explored the mechanisms behind the anti-inflammatory effects of sulfonamides, indicating inhibition of pro-inflammatory cytokines as a possible pathway .
  • Cytotoxicity Assessments : Some studies have also assessed the cytotoxic effects of these compounds on cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step reactions starting from precursors like thiazole derivatives and sulfonamide intermediates. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the thiazole and benzenesulfonamide moieties under inert atmospheres.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity while minimizing side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor purity via TLC (Rf ~0.75–0.78 in ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiazole methyl groups at δ ~2.5 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, C-N at ~1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₃S₂: 415.12) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., sulfonamide dihedral angles ~85–90°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across different studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time (e.g., 72-hour MTT assays vs. 48-hour apoptosis assays) .
  • Dose-Response Reproducibility : Use internal reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Mechanistic Follow-Up : Combine phenotypic assays (e.g., cell cycle arrest) with target engagement studies (e.g., enzyme inhibition kinetics) to validate specificity .

Q. What computational strategies are employed to model the interaction between this compound and its target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., carbonic anhydrase IX). Key interactions include sulfonamide-Zn²+ coordination and hydrophobic contacts with thiazole .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to optimize bioactivity .

Q. What in vitro assays are appropriate for evaluating the compound's mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V/PI staining combined with caspase-3/7 activation (luminescence-based) .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide to detect G1/S or G2/M arrest .
  • Target Inhibition : Enzymatic assays (e.g., carbonic anhydrase inhibition via stopped-flow CO₂ hydration) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selective Inhibitor Panels : Test against kinase profiling services (e.g., Eurofins KinaseProfiler) at 1 µM and 10 µM to identify off-target hits .
  • Negative Controls : Include structurally related inactive analogs (e.g., methyl-substituted thiazole derivatives) to distinguish target-specific effects .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for this compound?

  • Methodological Answer :

  • Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls .
  • Hit Prioritization : Apply fold-change thresholds (e.g., >3σ from mean) and false discovery rate (FDR) correction (Benjamini-Hochberg) .

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